![molecular formula C19H19N3O3S B2554153 N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide CAS No. 302552-64-3](/img/structure/B2554153.png)
N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide
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Description
N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide, also known as NSC-743380 or quinoline sulfonamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative of quinoline, and it has been found to exhibit a wide range of biochemical and physiological effects. In
Scientific Research Applications
- Monoacylglycerol Lipase (MGL) : N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide has been studied for its inhibitory effects on MGL, an enzyme involved in lipid metabolism. Inhibition of MGL may have implications for pain management and inflammation .
- Fatty Acid Amide Hydrolase (FAAH) : FAAH is another enzyme targeted by this compound. FAAH plays a role in the degradation of endocannabinoids, and inhibition could potentially impact pain perception and mood regulation .
- Research suggests that N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide exhibits antiproliferative effects against cancer cells. Its mechanism of action involves interfering with cell cycle progression and inducing apoptosis.
Enzyme Inhibition
Anticancer Properties
properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-26(24,18-5-1-3-15-4-2-10-20-19(15)18)21-16-6-8-17(9-7-16)22-11-13-25-14-12-22/h1-10,21H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPNXIHYLVYZLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide |
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